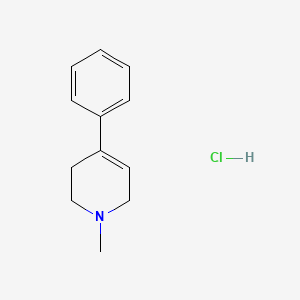

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Model for Parkinson's Disease

- MPTP selectively damages dopamine-producing neurons in the substantia nigra pars compacta, a region of the brain critical for movement control.

- This damage mimics the pathological hallmarks of Parkinson's disease, including tremors, rigidity, and bradykinesia (slowness of movement).

- Studies using MPTP in animals have provided valuable insights into the mechanisms underlying Parkinson's disease progression and have aided in the development of new therapies.

[^1] Langston, J. W., Langston, E. G., & Irwin, I. (1989). MPTP induced parkinsonism in humans: studies in North America. [Parkinsonism & related disorders]., 2(1), 159-178. ()[^2] Bezard, E., Przedborski, S., Poepperling, A., Papa, M., & Przedborski, S. (2003). Neuronal transplants and gene therapy for Parkinson's disease: moving from preclinical to clinical experience. [The Lancet. Neurology], 2(7), 415-425. ()

Investigating Neuroprotective Strategies

- Research with MPTP helps scientists evaluate the effectiveness of potential neuroprotective agents in preventing or slowing the degeneration of dopamine neurons.

- By observing how these agents influence MPTP-induced damage, researchers can gain valuable insights into potential therapies for Parkinson's disease.

[^3] Vila, M., Przedborski, S., & Przedborski, S. (2004). Neuroprotective strategies in Parkinson's disease: a multifaceted approach. [The Lancet. Neurology], 3(7), 487-499. ()[^4] Jackson-Lewis, V., Jakowec, N., Duan, W., Przedborski, S., & Przedborski, S. (1995). Tolerance to neurotoxic insult in transgenic mice with chronic expression of human manganese superoxide dismutase. [Journal of Neuroscience], 15(6), 4457-4462. ()

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride is an organic compound classified as a tetrahydropyridine. It is known for its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which is implicated in Parkinson's disease. The compound has the molecular formula C₁₂H₁₅N·HCl and a molecular weight of 209.72 g/mol when in its hydrochloride form . It is typically encountered as a white to light yellow powder or crystalline solid and has a melting point ranging from 249°C to 254°C .

MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra of the brain, a region critical for movement control. Once inside the neurons, MPP+ disrupts mitochondrial function, leading to the production of free radicals and ultimately cell death []. This loss of dopaminergic neurons is the hallmark of Parkinson's disease.

The compound can also participate in nucleophilic substitutions and electrophilic additions due to its nitrogen atom and the presence of phenyl groups, making it versatile in synthetic organic chemistry.

The biological activity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is primarily linked to its neurotoxic effects. Upon entering the brain, it is metabolized into 1-methyl-4-phenylpyridinium, which selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms akin to those of Parkinson's disease. This property makes it a crucial tool for studying Parkinson's disease models in laboratory settings .

Interestingly, while 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine itself is not psychoactive, its toxic metabolite significantly impacts dopaminergic neurotransmission and mitochondrial function .

The synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was first achieved in 1947 through the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone. This method involves a Grignard reaction that facilitates the formation of the tetrahydropyridine structure .

Subsequent methods have focused on optimizing yields and purity through various modifications of this initial synthetic route. For instance, adjustments in reaction conditions such as temperature and solvent choice can significantly affect the efficiency of synthesis.

The primary application of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride lies in neurological research. It serves as a model compound for inducing Parkinsonism in animal studies and helps researchers understand the mechanisms underlying dopaminergic neuron degeneration. Additionally, it has been investigated for its potential roles in drug development targeting neurodegenerative diseases .

Research has demonstrated that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine interacts with various biological systems. Studies show that monoamine oxidase inhibitors can mitigate its toxic effects by preventing its conversion into the harmful metabolite . Furthermore, investigations into its interactions with mitochondrial complexes have revealed insights into how it disrupts cellular energy metabolism and contributes to neurodegeneration.

Several compounds are structurally or functionally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| MPTP (1-Methyl-4-phenylpyridinium) | Tetrahydropyridine | Neurotoxic; induces Parkinsonism | Directly causes neuron death |

| Phenylpiperazine | Piperazine derivative | Modulates serotonin receptors | Used in antidepressants |

| Dopamine | Catecholamine | Neurotransmitter involved in reward pathways | Essential for motor control |

| Paraquat | Bipyridinium | Herbicide; induces oxidative stress | Highly toxic; used in agricultural settings |

The uniqueness of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lies in its specific pathway leading to dopaminergic neuron toxicity without direct psychoactive effects. Its role as a precursor to neurotoxic metabolites distinguishes it from other compounds that may not have such profound implications on neurological health .

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride represents a significant compound in both research and industrial contexts. The first synthesis of the parent compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was achieved by Ziering and colleagues in 1947 as part of their investigations into novel analgesic compounds [1]. This pioneering work established the foundational synthetic route, which involved the condensation of formaldehyde, methylamine, and alpha-methylstyrene [1].

The classical synthetic approach to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine involves several key methodological pathways. The most commonly employed industrial synthesis begins with the preparation of 4-phenylpyridine, which serves as a crucial intermediate. The synthesis of 4-phenylpyridine typically utilizes a Grignard reaction between benzylmagnesium halide and a suitable pyridine derivative, followed by oxidation and subsequent reduction processes [2].

A significant synthetic route documented in the literature involves the use of benzyl cyanide derivatives as starting materials. The condensation of benzyl cyanide with appropriate carbonyl compounds under acidic or basic conditions leads to the formation of intermediate pyridine derivatives [3]. These intermediates undergo selective reduction to yield the tetrahydropyridine ring system. The N-methylation step is typically accomplished through treatment with methylating agents such as methyl iodide or formaldehyde in the presence of reducing agents [4] [5].

Industrial production methods have evolved to incorporate more efficient and scalable approaches. Modern synthetic protocols often employ modified Mannich reactions, where aldehyde components, amine precursors, and active methylene compounds undergo condensation under controlled conditions [6] [7]. These multicomponent reactions offer advantages in terms of atom economy and reduced synthetic steps.

The formation of the hydrochloride salt is achieved through treatment of the free base with hydrochloric acid in appropriate solvents. The choice of solvent significantly influences the crystalline form and purity of the final product. Common solvents employed include ethanol, methanol, and isopropanol, with the precipitation typically carried out at reduced temperatures to enhance crystal formation [8] [9].

Purification Techniques and Crystallographic Characterization

Purification of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride requires careful consideration of its chemical properties and stability characteristics. The compound exhibits light sensitivity, necessitating protection from photodegradation during purification processes [10] [11]. Standard purification techniques include recrystallization from suitable solvents, with particular attention to temperature control and atmospheric conditions.

Recrystallization protocols typically employ polar protic solvents such as ethanol or methanol, often in combination with water to achieve optimal crystal formation. The process involves dissolution of the crude material at elevated temperatures, followed by controlled cooling to promote nucleation and crystal growth [8]. The addition of anti-solvent systems, particularly ethanol-water mixtures, has proven effective in obtaining high-purity crystalline material.

Crystallographic characterization of tetrahydropyridine derivatives has revealed important structural features relevant to the compound. Single crystal X-ray diffraction studies of related compounds demonstrate that the tetrahydropyridine ring adopts a flattened boat conformation [12]. The ring puckering analysis indicates significant deviation from planarity, with specific carbon atoms showing substantial displacement from the mean plane of the ring system.

The conformation of the tetrahydropyridine ring is characterized by puckering parameters that reveal the three-dimensional arrangement of atoms. Studies on analogous compounds show puckering amplitudes typically ranging from 0.5 to 0.7 Å, with specific conformational angles indicating the preferred spatial arrangement [12]. The phenyl substituent generally adopts orientations that minimize steric interactions while maintaining optimal electronic conjugation.

Crystallographic studies of hydrochloride salts of similar compounds reveal the formation of hydrogen-bonded networks that stabilize the crystal structure. The protonated nitrogen atom participates in electrostatic interactions with chloride ions, creating extended supramolecular architectures [13]. These interactions significantly influence the physical properties of the crystalline material, including melting point, solubility, and stability characteristics.

The crystal packing arrangements observed in related tetrahydropyridine hydrochlorides show layered structures with molecules arranged in specific orientations that optimize intermolecular interactions. The preferred orientation effects observed in powder diffraction studies suggest significant anisotropy in crystal growth, leading to plate-like morphologies [13].

Physicochemical Properties

The physicochemical properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride have been extensively characterized through various analytical techniques. The compound possesses a molecular formula of C₁₂H₁₅N·HCl with a molecular weight of 209.72 g/mol [4] [10] [9] [14]. The compound exhibits characteristic physical properties that reflect its ionic nature and organic framework.

Table 1: Physicochemical Properties of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N·HCl | [4] [10] [9] [14] |

| Molecular Weight (g/mol) | 209.72 | [4] [10] [9] [14] |

| CAS Number | 23007-85-4 | [4] [10] [9] [14] |

| Melting Point (°C) | 249.0-254.0 | [10] [14] [15] |

| Appearance | White to off-white crystalline solid | [10] [16] [14] |

| Storage Temperature | Room temperature / -20°C | [16] [17] [18] |

| Stability | Light sensitive | [10] [17] [11] |

| Water Solubility | 100 mg/mL (41 mg/mL) | [10] [18] [9] |

| DMSO Solubility | 30 mg/mL (slightly soluble) | [18] [9] |

| Ethanol Solubility | 23 mg/mL | [9] |

| Methanol Solubility | Slightly soluble | [10] [18] |

| pKa (predicted) | 8.66±0.40 (free base) | [19] |

| LogP | 2.83-3.15 | [20] [15] |

| Density (g/cm³) | 1.001±0.06 (predicted) | [19] |

| Flash Point (°C) | 105.8 | [15] |

| Boiling Point (°C) | 258.6 at 760 mmHg | [15] |

| TPSA (Ų) | 3.24 | [20] |

| H-Acceptors | 1 | [20] |

| H-Donors | 0 | [20] |

| Rotatable Bonds | 1 | [20] |

Solubility Profiles in Polar and Nonpolar Solvents

The solubility characteristics of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride reflect its ionic nature and organic framework. The compound demonstrates preferential solubility in polar protic solvents, consistent with its hydrochloride salt structure [10] [18] [9].

In aqueous systems, the compound exhibits good solubility with reported values ranging from 41 to 100 mg/mL depending on experimental conditions and measurement techniques [10] [18] [9]. This aqueous solubility is significantly enhanced compared to the free base form, demonstrating the effect of salt formation on hydrophilic character. The dissolution process involves dissociation of the hydrochloride salt, with the protonated amine readily solvated by water molecules through hydrogen bonding interactions.

Table 2: Solubility Profile of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

| Solvent Type | Solubility | Classification | Reference |

|---|---|---|---|

| Water | Soluble (41-100 mg/mL) | Polar protic | [10] [18] [9] |

| Dimethyl sulfoxide (DMSO) | Slightly soluble (20.52-30 mg/mL) | Polar aprotic | [18] [9] |

| Ethanol | Soluble (23-25.45 mg/mL) | Polar protic | [18] [9] |

| Methanol | Slightly soluble | Polar protic | [10] [18] |

| Chloroform | Slightly soluble | Nonpolar | [19] |

| Dichloromethane | Slightly soluble | Nonpolar | [19] |

| Ethyl acetate | Slightly soluble | Polar aprotic | [19] |

Alcoholic solvents, particularly ethanol and methanol, demonstrate moderate to good solubility for the hydrochloride salt. Ethanol shows solubility values of 23-25.45 mg/mL, while methanol exhibits slightly lower solubility [18] [9]. The enhanced solubility in these solvents compared to nonpolar systems reflects the ability of alcohols to stabilize both the ionic components and the organic framework through hydrogen bonding and dipolar interactions.

Dimethyl sulfoxide represents an interesting case among polar aprotic solvents, showing moderate solubility of 20.52-30 mg/mL [18] [9]. The relatively high solubility in DMSO compared to other aprotic solvents likely results from the strong coordinating ability of DMSO toward cationic species and its capacity to stabilize charge-separated systems.

Nonpolar solvents, including chloroform, dichloromethane, and ethyl acetate, exhibit poor solubility for the hydrochloride salt [19]. This limited solubility in nonpolar media is expected given the ionic nature of the compound and the lack of suitable solvation mechanisms for the charged species. The slight solubility observed in these solvents may result from incomplete dissociation or the presence of ion pairs.

Thermal Stability and Degradation Pathways

The thermal stability of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is characterized by its well-defined melting point range of 249.0-254.0°C [10] [14] [15]. This relatively high melting point reflects the strong ionic interactions between the protonated amine and chloride ion, as well as the organized crystal packing arrangements that stabilize the solid state.

Thermal degradation pathways for the compound involve several potential mechanisms that become significant at temperatures above the melting point. The primary degradation route involves the loss of hydrogen chloride, regenerating the free base form of the molecule [17]. This dehydrohalogenation process occurs through proton abstraction and elimination mechanisms that are thermally activated at elevated temperatures.

The stability of the tetrahydropyridine ring system under thermal conditions involves several competing pathways. The ring structure can undergo dehydrogenation reactions to form the corresponding pyridine derivative, a process that becomes thermodynamically favorable at higher temperatures [19]. This aromatization pathway represents a significant degradation mechanism that affects both the chemical integrity and biological properties of the compound.

Storage stability considerations indicate that the compound should be maintained under controlled temperature conditions to prevent thermal degradation [16] [17] [18]. Recommended storage temperatures range from room temperature to -20°C, depending on the intended duration of storage and purity requirements. Long-term storage at reduced temperatures helps minimize thermal degradation and maintains chemical stability.

The light sensitivity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride represents an important stability consideration [10] [17] [11]. Photodegradation pathways involve various mechanisms including photooxidation, photoisomerization, and free radical formation. The aromatic phenyl substituent and the tetrahydropyridine ring system both contain chromophoric groups that can absorb ultraviolet radiation, initiating photochemical processes.

Protonation States and pH-Dependent Behavior

The acid-base chemistry of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is governed by the basic nitrogen atom in the tetrahydropyridine ring. The free base form of the compound has a predicted pKa value of 8.66±0.40, indicating moderately basic character [19]. This basicity results from the tertiary amine nitrogen, which possesses a lone pair of electrons available for protonation.

In the hydrochloride salt form, the nitrogen atom exists in a protonated state, bearing a positive charge that is balanced by the chloride counterion. This protonation significantly alters the physicochemical properties of the compound, including solubility, stability, and intermolecular interactions. The protonated form exhibits enhanced water solubility due to increased hydrophilic character and the ability to form hydrogen bonds with water molecules.

pH-dependent behavior of the compound in aqueous solution involves equilibrium between the protonated and deprotonated forms. At physiological pH (approximately 7.4), the compound exists predominantly in the protonated form given its pKa value of 8.66. This protonation state has significant implications for biological activity, membrane permeability, and pharmacokinetic properties.

The distribution coefficient (LogP) values of 2.83-3.15 reflect the lipophilic character of the free base form [20] [15]. This moderate lipophilicity indicates favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. The balance between hydrophilic and lipophilic properties is crucial for the compound's ability to cross biological membranes and reach target sites.

pH-dependent solubility profiles show maximum solubility in acidic conditions where the compound exists predominantly in the protonated form. As pH increases above the pKa value, precipitation of the free base may occur due to reduced aqueous solubility. This pH-dependent behavior is important for formulation development and understanding the compound's behavior in different physiological environments.

Biotransformation Pathways

Monoamine Oxidase-B Mediated Conversion to 1-Methyl-4-phenylpyridinium

The bioactivation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine represents a critical determinant in its neurotoxic potential. Monoamine oxidase-B serves as the primary enzyme responsible for the initial biotransformation step, converting the relatively benign parent compound to its highly toxic metabolite 1-methyl-4-phenylpyridinium [1] [2]. This enzymatic conversion occurs predominantly in astrocytes, where monoamine oxidase-B is highly expressed within mitochondrial membranes [3] [2].

The biotransformation proceeds through a two-step oxidative process. In the initial step, monoamine oxidase-B catalyzes the two-electron oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine at the carbon-6 position of the tetrahydropyridine ring, generating the intermediate metabolite 1-methyl-4-phenyl-2,3-dihydropyridinium [4] [5]. Kinetic studies reveal that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine exhibits a Michaelis constant of 316 micrometers for human liver monoamine oxidase-B, demonstrating moderate enzyme affinity compared to the preferred substrate benzylamine with a Michaelis constant of 64 micrometers [6]. Despite this lower affinity, the compound functions as an efficient substrate, with deuterium substitution studies confirming that oxidation at the carbon-6 position represents the rate-determining step in biotransformation [4].

The second step involves the nonenzymatic autoxidation of 1-methyl-4-phenyl-2,3-dihydropyridinium to form 1-methyl-4-phenylpyridinium [7] [8]. This autoxidation process is facilitated by molecular oxygen, alkaline pH conditions, and the presence of dopamine autoxidation products [7] [9]. The intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium exists in equilibrium with its uncharged conjugate base form, 1-methyl-4-phenyl-1,2-dihydropyridine, which can readily cross cellular membranes [7] [9]. This membrane permeability explains the preferential extracellular formation of 1-methyl-4-phenylpyridinium, as the intermediate can diffuse from astrocytes and undergo autoxidation in the extracellular space [7].

| Substrate | Km (μM) | Vmax relative | Enzyme Inhibition |

|---|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | 316 | 1.0 | Irreversible |

| Benzylamine | 64 | 2-4× higher | None |

| 4-Phenyl-1,2,3,6-tetrahydropyridine | 221 | ~3× higher | None |

| 1-Methyl-4-phenyl-2,3-dihydropyridinium | - | - | Irreversible |

| 1-Methyl-4-phenylpyridinium | - | - | Irreversible |

Both 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and its metabolites demonstrate irreversible inhibition of monoamine oxidase-B activity [6] [10]. This mechanism-based inactivation results from covalent binding of reactive intermediates to the enzyme, as evidenced by the incorporation of tritium-labeled 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into protein fractions that cannot be removed by extensive washing [6]. The pseudo first-order rate constants for enzyme inactivation are 3.92 × 10⁻³ per minute for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, 3.48 × 10⁻³ per minute for 1-methyl-4-phenyl-2,3-dihydropyridinium, and 1.77 × 10⁻² per minute for 1-methyl-4-phenylpyridinium [6].

Astrocyte-Specific Metabolic Processing

Astrocytes serve as the primary cellular compartment for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine biotransformation within the central nervous system [3] [11]. These glial cells express high levels of monoamine oxidase-B compared to neurons, making them the predominant site of metabolic activation [2] [12]. Primary astrocyte cultures rapidly convert 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine to 1-methyl-4-phenylpyridinium, with concentrations reaching 1.5 micrograms per milliliter within 6 hours following exposure to 25 micrograms per milliliter of the parent compound [3] [11].

The astrocyte-mediated biotransformation exhibits several distinctive characteristics. First, the conversion process is remarkably efficient, with pargyline inhibition studies demonstrating that 85 percent of 1-methyl-4-phenylpyridinium formation is dependent on monoamine oxidase activity [3] [11]. Second, the metabolic processing results in preferential extracellular accumulation of 1-methyl-4-phenylpyridinium rather than intracellular retention [13] [7]. This extracellular distribution pattern occurs through the membrane-permeable intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium, which can diffuse across astrocyte membranes and undergo autoxidation in the extracellular space [13] [7].

Detailed kinetic analyses reveal that astrocytes maintain steady-state production of both intracellular and extracellular 1-methyl-4-phenylpyridinium during the initial 96 hours of exposure [13]. The intracellular-to-extracellular ratio of 1-methyl-4-phenylpyridinium demonstrates time-dependent changes, with extracellular concentrations ultimately exceeding intracellular levels [13]. This distribution pattern results from two potential mechanisms: direct extracellular formation via 1-methyl-4-phenyl-2,3-dihydropyridinium autoxidation and active efflux of intracellularly formed 1-methyl-4-phenylpyridinium [13].

The metabolic processing in astrocytes also generates additional intermediate compounds. Mass spectrometric analysis identifies 1-methyl-4-phenyl-2,3-dihydropyridinium as a transient intermediate that precedes 1-methyl-4-phenylpyridinium formation both in vitro and in vivo [7] [9]. Nuclear magnetic resonance spectroscopy confirms a significant time lag between enzymatic formation of 1-methyl-4-phenyl-2,3-dihydropyridinium and its subsequent autoxidation to 1-methyl-4-phenylpyridinium [9]. This temporal separation supports the compartmentalized model of biotransformation, where enzyme-mediated steps occur intracellularly while final oxidation proceeds extracellularly [7] [9].

Astrocytes demonstrate remarkable resilience to the toxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism compared to neurons [3] [7]. Chronic exposure studies reveal that astrocytes can survive concentrations that produce extensive 1-methyl-4-phenylpyridinium formation, with cytotoxicity becoming apparent only after 5 days of continuous exposure to high concentrations [13] [7]. This resistance likely reflects their ability to export toxic metabolites and their enhanced capacity for glycolytic energy production [7].

Dopaminergic Neuron Selectivity

Dopamine Transporter-Mediated Cellular Uptake

The selective vulnerability of dopaminergic neurons to 1-methyl-4-phenylpyridinium toxicity primarily results from the specific uptake mechanism mediated by the dopamine transporter [14] [15] [16]. This transporter recognizes 1-methyl-4-phenylpyridinium as a substrate due to its structural similarity to dopamine, enabling concentrated accumulation within dopaminergic neurons [17] [18]. The dopamine transporter-mediated uptake represents the critical step that determines cellular selectivity and toxic potential.

Kinetic characterization of dopamine transporter-mediated 1-methyl-4-phenylpyridinium uptake reveals system-dependent variations in affinity and transport capacity. In rat striatal synaptosomes, 1-methyl-4-phenylpyridinium demonstrates a Michaelis constant of 0.3 micrometers compared to 0.1 micrometers for dopamine, with maximum transport velocity approximately 50 percent of that observed for dopamine [18]. The transport exhibits typical dopamine transporter pharmacology, with high affinity inhibition by benzotropine and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, and low affinity for serotonin and norepinephrine uptake inhibitors [18].

Cell expression studies using cloned dopamine transporters reveal significant differences between neuronal and non-neuronal cellular environments. In neuronal cell lines such as neuroblastoma-glioma hybrid NG108-15, neuroblastoma NS20Y, and neuroepithelioma SK-N-MC cells, 1-methyl-4-phenylpyridinium exhibits Michaelis constants comparable to those observed in native synaptosomal preparations [16]. However, in non-neuronal cells including monkey kidney COS-7, Chinese hamster ovary, and mouse fibroblast cells, the Michaelis constant for 1-methyl-4-phenylpyridinium increases by at least 10-fold, suggesting cellular environment factors that influence transporter function [16].

| Transport System | Dopamine Km (μM) | 1-Methyl-4-phenylpyridinium Km (μM) | Relative Vmax |

|---|---|---|---|

| Rat striatal synaptosomes | 0.1 | 0.3 | ~50% of dopamine |

| Cloned transporter (neuronal cells) | 0.1-0.3 | 0.3-1.0 | ~100% of dopamine |

| Cloned transporter (non-neuronal cells) | 1.0-3.0 | 3.0-10.0 | ~100% of dopamine |

The relationship between dopamine transporter expression levels and 1-methyl-4-phenylpyridinium toxicity demonstrates a direct quantitative correlation [16]. Cell lines with high transporter expression exhibit enhanced sensitivity to 1-methyl-4-phenylpyridinium toxicity, with toxic effects observed at concentrations as low as 1 micrometer following 3 days of exposure [16]. This concentration-dependent relationship can be specifically antagonized by the catecholamine uptake inhibitor mazindol, confirming the role of transporter-mediated uptake in toxicity [16].

Mutational analysis of the dopamine transporter has identified specific amino acid residues that selectively enhance 1-methyl-4-phenylpyridinium transport while having minimal effects on dopamine uptake [14] [19]. Mutations in the seventh transmembrane domain increase 1-methyl-4-phenylpyridinium uptake velocity, while mutations in the eleventh transmembrane domain enhance uptake affinity [14] [19]. These selective effects suggest that 1-methyl-4-phenylpyridinium and dopamine interact with partially overlapping but distinct binding sites within the transporter [14] [19].

Computational docking analyses provide molecular insight into the structural basis of dopamine transporter recognition [17]. 1-Methyl-4-phenylpyridinium exhibits comparable binding affinities to dopamine in both human and zebrafish dopamine transporters, with binding energies of -7.2 versus -6.1 kilocalories per mole in humans and -7.6 versus -6.4 kilocalories per mole in zebrafish [17]. The compounds share seven out of nine binding residues in humans and nine out of twelve in zebrafish, indicating substantial spatial overlap within the dopamine binding site [17].

Vesicular Monoamine Transporter Interactions

Following dopamine transporter-mediated cellular uptake, 1-methyl-4-phenylpyridinium undergoes further subcellular distribution through interactions with vesicular monoamine transporter-2 [20] [21]. This transporter, localized to synaptic vesicle membranes, serves a dual role in 1-methyl-4-phenylpyridinium toxicity: it provides a protective sequestration mechanism while also facilitating mitochondrial accumulation [21] [22].

Vesicular monoamine transporter-2 recognizes 1-methyl-4-phenylpyridinium as a substrate, enabling its accumulation within synaptic vesicles [20] [21]. This vesicular sequestration represents a protective mechanism that reduces cytosolic 1-methyl-4-phenylpyridinium concentrations and limits direct mitochondrial exposure [21] [22]. Mice with genetically reduced vesicular monoamine transporter-2 expression demonstrate enhanced sensitivity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity, with heterozygous knockout animals showing approximately doubled neurotoxic potency compared to wild-type littermates [22].

The protective effects of vesicular monoamine transporter-2 are quantitatively related to expression levels [21] [23]. Mice overexpressing vesicular monoamine transporter-2 exhibit significant protection from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced toxicity, as measured by reduced dopamine terminal damage and substantia nigra cell loss [21]. This protection occurs through enhanced vesicular sequestration capacity, which increases dopamine vesicle volume by 33 percent and vesicular dopamine content by 56 percent [21].

The vesicular sequestration mechanism operates through proton gradient-driven transport, utilizing the electrochemical gradient generated by vesicular adenosine triphosphatase [20]. Vesicular monoamine transporter-2 overexpression enhances not only vesicular 1-methyl-4-phenylpyridinium sequestration but also increases baseline dopamine release by 84 percent and extracellular dopamine levels by 44 percent [21]. This enhanced dopaminergic function correlates with improved behavioral outcomes on anxiety and depressive-like behaviors [21].

However, vesicular sequestration provides incomplete protection, as 1-methyl-4-phenylpyridinium can still access mitochondrial compartments [22] [23]. The balance between protective vesicular sequestration and toxic mitochondrial accumulation depends on several factors, including vesicular monoamine transporter-2 expression levels, mitochondrial membrane potential, and cellular energetic status [21] [23]. In conditions where vesicular capacity is exceeded or mitochondrial dysfunction impairs vesicular function, the protective effects become compromised [23].

Studies using vesicular monoamine transporter-2 deficient mice reveal dose-dependent increases in all measured toxicity parameters [22]. At a dose of 7.5 milligrams per kilogram, heterozygous knockout mice exhibit 59 percent dopamine loss versus 23 percent in wild-type animals, 59 percent versus 35 percent dopamine transporter protein loss, and 15.8-fold versus 7.8-fold increases in glial fibrillary acidic protein messenger ribonucleic acid expression [22]. These findings demonstrate that vesicular monoamine transporter-2-mediated sequestration plays a crucial role in attenuating toxicity in vivo [22].

Mitochondrial Toxicity Pathways

Complex I Inhibition Mechanisms

The primary mechanism of 1-methyl-4-phenylpyridinium neurotoxicity involves the selective inhibition of mitochondrial respiratory complex I [24] [25] [26]. This inhibition occurs through direct binding of 1-methyl-4-phenylpyridinium to the enzyme complex, disrupting electron transport and leading to bioenergetic failure [25] [27]. The complex I inhibition represents a fundamental toxic mechanism that triggers multiple downstream pathological processes.

1-Methyl-4-phenylpyridinium accumulates within mitochondria through membrane potential-dependent uptake, concentrating in the mitochondrial matrix where complex I is localized [24] [28]. The positively charged nature of 1-methyl-4-phenylpyridinium enables its electrophoretic accumulation driven by the negative interior membrane potential of energized mitochondria [28]. Once within the matrix, 1-methyl-4-phenylpyridinium binds to complex I at or near the rotenone binding site, although competition studies suggest interaction with additional sites [25] [29].

The kinetics of complex I inhibition demonstrate concentration-dependent effects that correlate with toxic outcomes [24] [27]. At concentrations of 1-10 micrometers, 1-methyl-4-phenylpyridinium produces 10-50 percent complex I inhibition, while concentrations of 100-300 micrometers result in greater than 95 percent inhibition [25] [27]. The inhibition is largely irreversible under physiological conditions, contributing to the persistent nature of the toxic effects [24] [27].

| 1-Methyl-4-phenylpyridinium Concentration (μM) | Complex I Inhibition (%) | Time to Effect (hours) | Cell Viability (%) |

|---|---|---|---|

| 1 | 10-20 | 24 | 90-95 |

| 10 | 30-50 | 12 | 70-80 |

| 50 | 60-80 | 6 | 40-60 |

| 100 | 80-95 | 3 | 20-40 |

| 300 | >95 | 1 | <20 |

Chronic exposure studies reveal that sustained complex I inhibition leads to progressive mitochondrial dysfunction [24] [30]. Treatment with low-dose 1-methyl-4-phenylpyridinium over 2 weeks causes greater than 90 percent decreases in complex I subunits, accompanied by reductions in complex III and IV subunits [24]. This progressive loss reflects impaired mitochondrial biogenesis and enhanced mitochondrial degradation through autophagy [24] [30].

The complex I inhibition mechanism involves multiple molecular interactions beyond simple competitive binding [27] [29]. 1-Methyl-4-phenylpyridinium may interact with submitochondrial particles at sites distinct from the rotenone binding site, resulting in alternative mechanisms of electron transport disruption [29]. Additionally, the compound can undergo redox cycling reactions that generate reactive intermediates, although this capacity appears limited compared to structurally related compounds such as paraquat [31] [32].

Interestingly, recent studies challenge the absolute requirement for complex I inhibition in dopaminergic toxicity [33] [27]. Some investigations demonstrate that 1-methyl-4-phenylpyridinium can induce dopaminergic cell death even when complex I activity is preserved, suggesting additional toxic mechanisms [33] [34]. However, the strong correlation between complex I inhibition potency and toxicity in structure-activity studies supports the central role of this mechanism in the overall toxic syndrome [27].

Reactive Oxygen Species Generation

1-Methyl-4-phenylpyridinium exposure results in substantial increases in reactive oxygen species production through multiple interconnected mechanisms [25] [35] [36]. The primary source of reactive oxygen species involves disruption of mitochondrial electron transport, leading to electron leakage and subsequent formation of superoxide, hydrogen peroxide, and hydroxyl radicals [25] [35]. This oxidative stress contributes significantly to the progression of cellular damage and neuronal death.

The temporal pattern of reactive oxygen species generation follows a biphasic profile [35]. An initial wave of reactive oxygen species production occurs within 3 hours of 1-methyl-4-phenylpyridinium exposure and results from direct complex I interaction [35]. This early phase can be partially suppressed by rotenone pretreatment, confirming the mitochondrial origin [35]. A second wave of reactive oxygen species generation becomes apparent at 21-24 hours and involves activation of extramitochondrial nicotinamide adenine dinucleotide phosphate oxidase [35].

Mass spectrometric and spectroscopic analyses confirm the formation of multiple reactive oxygen species following 1-methyl-4-phenylpyridinium treatment [25]. Hydrogen peroxide and hydroxyl radicals are prominent products of 1-methyl-4-phenylpyridinium interaction with reduced nicotinamide adenine dinucleotide dehydrogenase [25]. The formation of these species may involve 1-methyl-4-phenylpyridinium radical intermediates generated through one-electron reduction processes [25] [29].

Nicotinamide adenine dinucleotide phosphate oxidase contributes substantially to sustained reactive oxygen species production [35] [36]. 1-Methyl-4-phenylpyridinium treatment upregulates the expression and function of this enzyme complex, particularly in dopaminergic neurons [35] [36]. Pharmacological inhibition with phenylarsine oxide or apocynin reduces 1-methyl-4-phenylpyridinium-induced reactive oxygen species formation by up to 40 percent [35]. Genetic suppression of the p22phox subunit similarly attenuates reactive oxygen species production and enhances cell survival [35].

The cellular consequences of reactive oxygen species generation extend beyond direct oxidative damage [36] [37]. Reactive oxygen species serve as signaling molecules that activate calcium-permeable ion channels, particularly transient receptor potential melastatin-2 channels [36]. This activation leads to calcium overload and subsequent activation of calcium-dependent proteases and apoptotic pathways [36]. The integration of oxidative stress with calcium dysregulation amplifies the toxic response and contributes to the selectivity for dopaminergic neurons [36].

Antioxidant interventions demonstrate variable efficacy in protecting against 1-methyl-4-phenylpyridinium toxicity [38] [39]. Traditional antioxidants such as ascorbic acid and phenyl-tertiary-butyl-nitrone provide limited protection, suggesting that reactive oxygen species generation represents a consequence rather than the primary cause of toxicity [38]. However, specific interventions targeting nicotinamide adenine dinucleotide phosphate oxidase or calcium-dependent pathways show greater protective effects [35] [36].

The relationship between complex I inhibition and reactive oxygen species generation remains complex [35] [37]. While mitochondrial dysfunction clearly contributes to oxidative stress, the selective vulnerability of dopaminergic neurons likely reflects their inherent propensity to generate excessive reactive oxygen species in response to complex I inhibition [27] [37]. This enhanced susceptibility may result from high basal oxidative metabolism, elevated iron content, and limited antioxidant capacity characteristic of dopaminergic neurons [37] [40].

Calcium Homeostasis Disruption and Apoptotic Signaling

1-Methyl-4-phenylpyridinium exposure produces profound disruptions in cellular calcium homeostasis that serve as critical mediators of apoptotic cell death [41] [42] [43]. These calcium alterations involve multiple transport systems and storage compartments, creating a cascade of events that ultimately leads to activation of calcium-dependent apoptotic pathways [41] [42]. The disruption of calcium homeostasis represents a convergent mechanism linking mitochondrial dysfunction with cell death execution.

The initial effects of 1-methyl-4-phenylpyridinium on calcium homeostasis involve alterations in store-operated calcium entry mechanisms [41] [43]. Treatment with 1-methyl-4-phenylpyridinium significantly reduces the expression of transient receptor potential channel 1, a calcium channel that regulates calcium entry activated by endoplasmic reticulum calcium depletion [41] [44]. This reduction impairs the cellular capacity to maintain calcium homeostasis during periods of increased calcium demand [41] [43].

| Parameter | Control | 3 Hours Post-Treatment | 24 Hours Post-Treatment |

|---|---|---|---|

| Intracellular Calcium (baseline) | 100 nM | 150-200 nM | 200-400 nM |

| Store-operated Calcium Entry | 100% | 70% | 40-50% |

| Transient Receptor Potential Channel 1 Expression | 100% | 80% | 50-60% |

| Calpain1 Activity | 100% | 150% | 200-300% |

| Mitochondrial Calcium Uptake | 100% | 120% | 80% |

Mitochondrial calcium handling becomes severely compromised following 1-methyl-4-phenylpyridinium exposure [28] [42]. The combination of complex I inhibition and membrane potential disruption impairs mitochondrial calcium uptake capacity [28]. Simultaneously, reactive oxygen species generation promotes calcium release from mitochondrial stores, contributing to cytosolic calcium overload [36] [42]. The sodium-calcium exchanger appears to play a crucial role in this process, with specific inhibitors providing protection against toxicity [28].

The elevation of cytosolic calcium activates multiple calcium-dependent enzymatic pathways [41] [42]. Calpain1, a calcium-dependent cysteine protease, shows marked upregulation following 1-methyl-4-phenylpyridinium treatment [41] [42]. This activation contributes to protein degradation and cellular dysfunction, as evidenced by the protective effects of calpain inhibitors [42]. Calcium-dependent protein kinase activation also occurs, leading to phosphorylation cascades that promote apoptotic signaling [42].

Transient receptor potential melastatin-2 channels contribute significantly to calcium overload in 1-methyl-4-phenylpyridinium-treated cells [36]. These channels are activated by reactive oxygen species and facilitate substantial calcium influx [36]. 1-Methyl-4-phenylpyridinium treatment upregulates transient receptor potential melastatin-2 expression in both in vitro and in vivo models [36]. Pharmacological inhibition or genetic knockdown of these channels provides significant protection against calcium overload and cell death [36].

The apoptotic signaling cascade activated by calcium dysregulation involves both caspase-dependent and caspase-independent pathways [45] [46]. While 1-methyl-4-phenylpyridinium can activate caspases 2, 6, 7, and 8, these enzymes appear to play compensatory rather than primary roles in cell death [45]. The major apoptotic pathway involves translocation of apoptosis-inducing factor from mitochondria to the nucleus, leading to large-scale deoxyribonucleic acid fragmentation [46]. This caspase-independent mechanism is not prevented by caspase inhibitors but can be blocked by reduction of apoptosis-inducing factor expression [46].

Calcium homeostasis disruption also affects synaptic function and neurotransmitter release [47] [21]. 1-Methyl-4-phenylpyridinium treatment alters vesicular dopamine storage and release, leading to accumulation of cytosolic dopamine [47]. This cytosolic dopamine accumulation contributes to oxidative stress through autoxidation reactions [47]. The combination of calcium dysregulation and altered dopamine handling creates conditions that are particularly toxic to dopaminergic neurons [47] [41].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301+H311+H331 (95%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Dates

[2]. Hsu K S, Lin Shiau S Y. Potentiation of MPTP by 4-Phenylpyridine on the Neuromuscular Blockade in Mouse Phrenic Nerve-Diaphragm. Neuropharmacology, 1993, 32, No. 9, 877-83.

[3]. Langston J W, Irwin I. MPTP Neurotoxicity: An Overview and Characterization of Phases of Toxicity. II. Selective Accumulation of MPP in the Substantia Nigra: A Key to Neurotoxicity (Question). Life Sci., 1985, 36, No. 3, 201-12.